
3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol, commonly known as Boc-tetrahydro-2-naphthalenol, is a chemical compound that has been widely studied in the field of organic chemistry. It is a synthetic intermediate that has been used in the synthesis of a variety of natural products, pharmaceuticals, and other biologically active compounds.
科学的研究の応用
Plastic Scintillators and Luminescent Dyes
Research on plastic scintillators based on polymethyl methacrylate indicates that naphthalene derivatives can significantly impact the scintillation efficiency, optical transparency, and stability of these materials. The study suggests that replacing conventional naphthalene with certain derivatives can improve characteristics like thermal, light, and radiation-damage stability, hinting at the potential of such compounds in enhancing the performance of luminescent materials (Salimgareeva & Kolesov, 2005).
Environmental Science and Toxicology
A review on synthetic phenolic antioxidants, which shares structural similarities with the queried compound, discusses their widespread use, environmental occurrence, and potential human exposure. This research outlines the need for developing novel antioxidants with lower toxicity and environmental impact, suggesting a direction for future studies on naphthalene derivatives (Liu & Mabury, 2020).
Biomedical Applications of Quinoxaline Derivatives
Another area of application is in the field of biomedical research, where quinoxaline derivatives, related to naphthalene through the aromatic heterocycle structure, are explored for antimicrobial activities and the treatment of chronic and metabolic diseases. This highlights the potential medicinal value of structurally complex naphthalene derivatives (Pereira et al., 2015).
Environmental Degradation and Bioremediation
Studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, underscore the environmental significance of understanding how these compounds break down in nature. Research in this area aims to enhance bioremediation techniques for PAH-contaminated sites, suggesting that naphthalene derivatives could play a role in environmental cleanup efforts (Peng et al., 2008).
特性
IUPAC Name |
tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPCDDYJLQCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

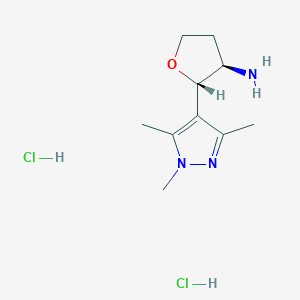
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
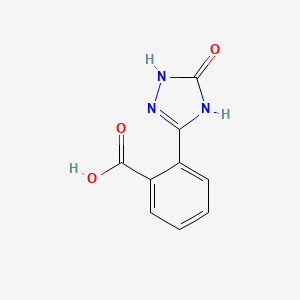

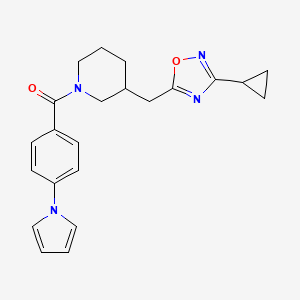
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
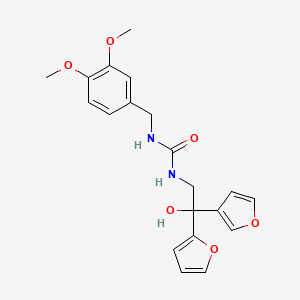
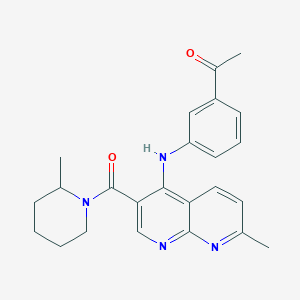
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)